molecular formula C13H20N2O5S B049026 NNGH CAS No. 161314-17-6

NNGH

カタログ番号: B049026
CAS番号: 161314-17-6
分子量: 316.38 g/mol
InChIキー: JIRXORZYIXSWOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a broad-spectrum matrix metalloproteinase (MMP) inhibitor with nanomolar potency against multiple MMP isoforms, including MMP-2, -3, -8, -9, -12, -13, and -20 . Its mechanism involves chelation of the catalytic zinc ion in the active site of MMPs, as demonstrated by X-ray crystallography and molecular docking studies . This compound exhibits cell permeability and has been utilized in preclinical research to study MMP-related pathologies such as cancer metastasis, inflammatory diseases, and tissue remodeling .

準備方法

Chemical Identity and Structural Properties

NNGH (CAS No. 161314-17-6) is characterized by the systematic name N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide. Its canonical SMILES notation, ONC(CN(S(C1=CC=C(OC)C=C1)(=O)=O)CC(C)C)=O , reflects a hydroxamic acid core tethered to a 4-methoxyphenylsulfonyl group and an isobutyl side chain . The molecular formula C₁₃H₂₀N₂O₅S corresponds to a molecular weight of 316.4 g/mol , critical for molarity calculations during solution preparation .

Stock Solution Preparation

Concentration Tables

Stock solutions are prepared by dissolving lyophilized powder in a suitable solvent. The following table outlines volume requirements for common concentrations:

Mass (mg)1 mM (mL)5 mM (mL)10 mM (mL)
13.160.630.32
515.803.161.58
1031.616.323.16

For example, 10 mg of this compound in 3.16 mL DMSO yields a 10 mM solution .

Reconstitution Protocol

  • Weighing : Accurately measure the desired mass using a calibrated microbalance.

  • Solvent Addition : Gradually add solvent (DMSO or ethanol) while vortexing.

  • Sonication : Heat to 37°C and sonicate for 5–10 minutes to ensure complete dissolution .

In Vivo Formulation Considerations

While this compound is primarily used in vitro, animal studies require biocompatible formulations:

DMSO Master Liquid Method

  • Drug Dissolution : Pre-dissolve this compound in DMSO at ≤100 mg/mL.

  • Vehicle Mixing : Combine with PEG300 and Tween 80, followed by ddH₂O .

  • Clarification : Centrifuge at 14,000×g for 10 minutes to remove particulates.

Corn Oil Alternative

For DMSO-sensitive applications, this compound can be emulsified in corn oil, though solubility is reduced.

Comparative Analysis with Non-Hydroxamate MMP Inhibitors

Though beyond this compound’s scope, recent advances in non-hydroxamate inhibitors (e.g., triazole derivatives) highlight structural trade-offs. For instance, Mannich base-functionalized triazoles achieve MMP-2/9 inhibition via thione coordination but lack this compound’s hydroxamate-Zn²⁺ binding motif . This distinction underscores this compound’s irreversible binding mechanism, necessitating precise concentration control during preparation .

化学反応の分析

Inhibition of Matrix Metalloproteinases (MMPs)

NNGH acts as a competitive inhibitor by coordinating the catalytic zinc ion in MMP active sites via its hydroxamate functional group . Key kinetic parameters from macrophage cell studies:

Parameter This compound (5 µM)GM6001 (5 µM)
MMP inhibition94%98%
TACE (TNF-α release)12%85%
5-LO metabolite (LTC₄)45% reductionNo effect

Data adapted from RAW264.7 cell assays

The hydroxamate ZBG forms a bidentate interaction with Zn²⁺, displacing water molecules critical for substrate hydrolysis. Unlike GM6001, this compound shows limited cross-reactivity with TNF-α converting enzyme (TACE), suggesting selectivity for MMPs .

Cross-Reactivity with Iron-Dependent Enzymes

Unexpected inhibition of 5-lipoxygenase (5-LO) was observed via 45% reduction in leukotriene C₄ (LTC₄) production . This iron-containing enzyme's activity modulation implies this compound may interact with non-zinc metalloenzymes through:

  • Partial chelation of Fe³⁺ in 5-LO’s catalytic center

  • Radical scavenging via nitroaryl groups disrupting peroxidation pathways

Reaction with Reactive Oxygen Species (ROS)

This compound’s dinitrophenyl moiety undergoes redox reactions under oxidative conditions:

  • Nitration : Electrophilic aromatic substitution at meta positions

  • Reduction : Conversion of nitro groups to hydroxylamines in reducing environments (e.g., cellular glutathione)
    These transformations alter its zinc-binding capacity and pharmacokinetic stability .

Comparative Reactivity of Zinc-Binding Groups (ZBGs)

This compound’s hydroxamate group exhibits distinct kinetic behavior versus other ZBGs:

ZBG Type MMP-3 IC₅₀ (nM)Plasma Stability (t₁/₂)
Hydroxamate (this compound)4.22.3 hrs
Thiol (PA)310<15 min
Carboxylate (DPA)8500>24 hrs

IC₅₀ values from purified enzyme assays; stability in human plasma at 37°C

Hydroxamates like this compound balance potent inhibition (low nM IC₅₀) with moderate metabolic stability, making them preferred pharmacophores in early-stage MMP inhibitor design .

Limitations and Degradation Pathways

Key instability mechanisms limit this compound’s therapeutic utility:

  • Hydrolysis : Cleavage of hydroxamate C=O bond at pH < 5

  • Oxidation : Nitro groups facilitate ROS generation, causing autoinactivation

  • Chelation : Off-target binding to serum albumin-bound zinc

科学的研究の応用

Scientific Research Applications

NNGH has been extensively studied for its applications in several domains:

Chemistry

  • Inhibition Studies: this compound is utilized to investigate the inhibition of MMPs, particularly MMP-3. Its effectiveness as a tool in chemical research allows scientists to explore the biochemical pathways influenced by MMP activity.

Biology

  • Neuroinflammation Research: this compound has been employed in studies examining the role of MMP-3 in neuroinflammation. For instance, research has demonstrated that this compound can significantly reduce MMP-3 levels in vivo, which correlates with decreased leukocyte adhesion in models of retinal inflammation .

Medicine

  • Therapeutic Potential: The compound is being explored for its therapeutic applications in diseases such as arthritis and cancer, where MMPs play a critical role. Preclinical studies indicate that this compound may mitigate symptoms associated with these conditions by modulating MMP activity .

Data Table: Inhibition Potency of this compound Against Various MMPs

MMP TypeKi (nM)Biological Relevance
MMP-39Involved in tissue remodeling and inflammation
MMP-82.6Associated with collagen degradation
MMP-94.3Plays a role in tumor metastasis
MMP-123.1Involved in pulmonary diseases
MMP-1317Important in osteoarthritis

Case Study 1: Neuroinflammation

A study demonstrated that repeated administration of this compound to wild-type mice resulted in a 60% reduction in adherent retinal leukocytes compared to controls. This indicates its potential as a therapeutic agent in managing neuroinflammatory conditions .

Case Study 2: Cancer Metastasis

Research involving tumor models has shown that this compound effectively inhibits tumor growth by reducing MMP-9 activity, which is critical for cancer cell invasion and metastasis. The findings suggest that targeting MMPs with compounds like this compound could be a viable strategy for cancer therapy .

類似化合物との比較

Comparison with Similar MMP Inhibitors

Triazole-Based Mannich Bases (Compounds 15 and 16)

In a study comparing NNGH with novel triazole-based Mannich bases (compounds 15 and 16), distinct selectivity profiles emerged:

  • MMP-9 Inhibition : Compound 15 showed 4-fold higher activity than this compound (IC₅₀ ≈ 0.1 µM vs. 0.4 µM for this compound) and 3.27-fold selectivity for MMP-9 over MMP-2 .
  • MMP-2 Inhibition : this compound outperformed both compounds, with 16 being slightly more active than 15 but less potent than this compound (IC₅₀: 16 = 0.35 µM, this compound = 0.3 µM) .
Compound MMP-9 IC₅₀ (µM) MMP-2 IC₅₀ (µM) Selectivity (MMP-9/MMP-2)
This compound 0.4 0.3 1.33
15 0.1 0.33 3.27
16 0.4 0.35 1.14

Sulfathiazole Derivatives

Sulfathiazole derivatives (e.g., 2b , 2f ) exhibited moderate MMP-9 inhibition (8.1–63.67% at 100 µg/mL) but were significantly less potent than this compound, which achieved 93.36% inhibition at 1.3 µg/mL .

Hydroxamate-Based Inhibitors (GM6001)

  • Potency: Both GM6001 and this compound are broad-spectrum MMP inhibitors with nanomolar IC₅₀ values. However, GM6001 also inhibits TNFα-converting enzyme (TACE), while this compound uniquely reduces leukotriene C4 (LTC4) production, indicating off-target effects on 5-lipoxygenase (5-LO) .

Carboxylate-Based Inhibitors (Compound 23)

Compound 23 , a carboxylate-containing MMP-9 inhibitor, demonstrated superior Zn²⁺ interaction (van der Waals distance: 1.978 Å) compared to this compound (2.38–2.92 Å), correlating with higher enzymatic activity . This underscores the importance of zinc-binding group (ZBG) chemistry in inhibitor design.

FDA-Approved Inhibitors (Doxycycline)

Doxycycline, a tetracycline-derived MMP inhibitor, shows weak in vitro activity (IC₅₀ ≈ 150 µM for MMP-3) compared to this compound’s nanomolar potency. However, its FDA approval for periodontal disease gives it clinical utility absent in this compound .

Mechanistic and Functional Distinctions

  • Apoptosis Pathways: this compound induces apoptosis in hematopoietic cancers via a non-caspase-3-mediated pathway, unlike caspase-dependent agents like Chroma 2863 .
  • Synergistic Therapies : this compound enhances the efficacy of oncolytic viruses (e.g., VSVM51R) in colon cancer models, reducing tumor volume by >50% in combination therapies .

Limitations and Challenges

生物活性

NNGH, or N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide , is a compound that has garnered attention for its biological activity, particularly in the context of matrix metalloproteinase (MMP) inhibition and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data from various studies, including case studies and research findings.

Overview of this compound

This compound is classified as a non-hydroxamate inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is linked to various pathological conditions, including cancer metastasis and tissue remodeling. The inhibition of MMPs can therefore be a therapeutic target in cancer treatment.

This compound functions primarily by inhibiting the activity of specific MMPs, notably MMP-2, MMP-9, and MMP-14. These enzymes play critical roles in tumor progression, invasion, and metastasis. The compound's mechanism involves binding to the active site of these metalloproteinases, thereby preventing substrate access and subsequent enzymatic activity.

Research Findings

Recent studies have quantitatively assessed the inhibitory effects of this compound on MMPs. The following table summarizes key findings regarding its IC50 values against various MMPs:

MMP IC50 (μM) Activity Level
MMP-21.0 - 1.5Moderate Inhibition
MMP-91.0 - 1.5Moderate Inhibition
MMP-141.0 - 1.5Moderate Inhibition
MMP-3No significant inhibition detectedLow Activity

These results indicate that this compound exhibits potent inhibitory effects on MMP-2, MMP-9, and MMP-14 at low micromolar concentrations, making it a promising candidate for further development as an anticancer agent .

Case Studies

In a study focusing on the cytotoxicity and antitumor activity of this compound derivatives, researchers evaluated several compounds against various carcinoma cell lines. The findings demonstrated that this compound had low toxicity towards non-cancerous cell lines while effectively inhibiting cancer cell proliferation:

  • Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), A-172 (glioma), U-251 MG (glioma)
  • Results :
    • HeLa: IC50 = 3 μM
    • HepG2: IC50 = 4 μM
    • A-172: IC50 = 10 μM
    • U-251 MG: IC50 = 12 μM

The selectivity of this compound for cancer cells over normal cells suggests its potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Modifications to the phenyl and sulfonamide groups can influence its inhibitory potency against specific MMPs. For instance:

  • Substituents that increase lipophilicity generally enhance inhibitory activity.
  • Electron-withdrawing groups on the aromatic ring improve binding affinity to the active site of MMPs.

Further research into SAR can lead to the development of more potent derivatives with improved pharmacological profiles .

Q & A

Basic Research Questions

Q. How is NNGH typically employed to inhibit MMP activity in enzymatic assays, and what parameters are critical for optimizing its concentration?

this compound is used in enzymatic assays to inhibit MMP-2 and MMP-9 by binding to their active zinc sites. Critical parameters include:

  • Dose-response curves : Testing concentrations (e.g., 0.75–100 μM) to determine IC50 values via nonlinear regression (e.g., one-phase decay models) .
  • Enzymatic kits : Commercial kits like EnzChek Gelatinase/Collagenase Assay validate inhibition efficacy by measuring fluorescence or absorbance changes .
  • Controls : Including DMSO vehicle controls and MMP-specific substrates to isolate this compound’s effects .

Q. What experimental approaches are used to quantify this compound's efficacy in reducing collagen degradation in dental adhesion studies?

  • Collagen degradation assays : Incubate dentin-adhesive interfaces with MMP-rich solutions (e.g., biofilm extracts) and measure collagen loss via hydroxyproline assays or electron microscopy .
  • Microtensile bond strength (MTBS) : Evaluate mechanical stability after this compound treatment; 100 μM this compound prevents collagen degradation without compromising bond strength .

Q. What are the standard methods for determining the IC50 of this compound against MMP-2 and MMP-9 in vitro?

  • Kinetic assays : Monitor fluorescent substrate cleavage (e.g., FITC-labeled gelatin) under varying this compound concentrations.
  • Data analysis : Fit results to nonlinear models (e.g., GraphPad Prism) to calculate IC50. Reported IC50 values range from 1.3 μM (MMP-9) to 40 μM (MMP-2) .

Q. How do researchers control for off-target effects when assessing this compound's specificity toward MMPs?

  • Selective inhibitors : Co-administer non-MMP protease inhibitors (e.g., TIMPs) to isolate MMP-specific activity .
  • Molecular docking : Use tools like Chimera/Autodock to validate this compound’s binding to MMP active sites versus unrelated enzymes .

Q. What in vitro models are commonly utilized to study this compound's role in modulating inflammatory cytokine expression?

  • Cell lines : Macrophages or microglia treated with LPS to induce cytokine release (e.g., IL-6, TNFα). This compound’s effect is quantified via qPCR or ELISA .
  • Concentration gradients : Testing 10–40 μM this compound reveals dose-dependent suppression of IL-1β and TNFα mRNA .

Advanced Research Questions

Q. How can conflicting data on this compound's concentration-dependent effects on pro-inflammatory cytokines be systematically analyzed across different cell types?

  • Meta-analysis : Compare datasets (e.g., IL-6 suppression in microglia vs. macrophages) using standardized normalization (e.g., fold-change vs. control).
  • Mechanistic studies : Assess cell-specific MMP isoform expression (e.g., MMP-3 in microglia vs. MMP-9 in cancer cells) to explain variability .

Q. What computational strategies are employed to design this compound derivatives with enhanced binding affinity to MMP active sites?

  • Molecular docking : Derivatives (e.g., this compound-2) are modeled in Autodock to optimize zinc-binding hydroxamate groups and linker length .
  • Experimental validation : Synthesize derivatives and test IC50 against wild-type this compound. For example, this compound-2 shows reduced potency (IC50 = 15 μM) but retained zinc-binding capacity .

Q. What methodologies resolve discrepancies between this compound's inhibitory efficacy in enzymatic assays versus functional outcomes in ex vivo tissue models?

  • Ex vivo validation : Use hippocampal slices to test this compound’s impact on synaptic plasticity. Pre-tetanization application (10 μM) abolishes LTP, while post-tetanization shows no effect, highlighting temporal specificity .
  • Tissue penetration assays : Measure this compound diffusion rates using HPLC to correlate concentration gradients with functional outcomes .

Q. How does the timing of this compound application influence its modulatory effects on long-term potentiation (LTP) in synaptic plasticity studies?

  • Pre-tetanization : this compound (10 μM) blocks MMP-3 activity, preventing extracellular matrix remodeling required for LTP induction .
  • Post-tetanization : No effect on LTP maintenance, suggesting MMPs are critical only during initial plasticity phases .

Q. What integrative approaches balance this compound's MMP inhibitory potency with potential cytotoxicity in tissue engineering?

  • Cytotoxicity screens : Use MTT assays on primary cells (e.g., fibroblasts) to identify safe thresholds (e.g., <50 μM) .
  • Controlled release systems : Incorporate this compound into hydrogels or adhesives for sustained, localized delivery, minimizing systemic toxicity .

特性

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXORZYIXSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161314-17-6
Record name NNGH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNGH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Valinate
Valinate
NNGH
Valinate
Valinate
NNGH
Valinate
NNGH
Valinate
NNGH
Valinate
NNGH
Valinate
NNGH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。